3-(4-Cbz-1-piperazinyl)propane-1,2-diol
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Overview
Description
3-(4-Cbz-1-piperazinyl)propane-1,2-diol is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a benzyl group (Cbz) and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cbz-1-piperazinyl)propane-1,2-diol typically involves the reaction of 4-Cbz-piperazine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-Cbz-piperazine with glycidol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cbz-1-piperazinyl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzyl group or to modify the piperazine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-benzylated piperazine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Cbz-1-piperazinyl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cbz-1-piperazinyl)propane-1,2-diol is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-phenyl-1-piperazinyl)propane-1,2-diol: Similar structure but with a phenyl group instead of a benzyl group.
3-(1-piperazinyl)propane-1,2-diol: Lacks the benzyl group, resulting in different chemical and biological properties.
Uniqueness
3-(4-Cbz-1-piperazinyl)propane-1,2-diol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
benzyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c18-11-14(19)10-16-6-8-17(9-7-16)15(20)21-12-13-4-2-1-3-5-13/h1-5,14,18-19H,6-12H2 |
InChI Key |
HLAWREPEFUASCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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